3-Decyl-4-hydroxynaphthalene-1,2-dione
Description
3-Decyl-4-hydroxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative characterized by a hydroxyl group at position 4 and a decyl (C10) alkyl chain at position 3 of the naphthalene-1,2-dione core. This compound shares structural similarities with miticidal agents like Hydroxyacequinocyl (3-dodecyl-4-hydroxynaphthalene-1,2-dione), differing primarily in alkyl chain length . The naphthoquinone scaffold is known for redox activity and biological interactions, making such derivatives relevant in agrochemical and pharmaceutical research.
Properties
CAS No. |
6320-73-6 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-decyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-6-7-8-9-14-17-18(21)15-12-10-11-13-16(15)19(22)20(17)23/h10-13,21H,2-9,14H2,1H3 |
InChI Key |
LDURHWUQWIYXLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-4-hydroxynaphthalene-1,2-dione can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts like L-proline under reflux conditions in ethanol has also been reported for the synthesis of hydroxy-substituted naphthalene-1,4-diones . This method is noted for its safety, high yields, and reusability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
3-Decyl-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Decyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways. The hydroxyl and quinone groups play a crucial role in its biological activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where it targets cancer cells and induces apoptosis through oxidative damage.
Comparison with Similar Compounds
Hydroxyacequinocyl (3-Dodecyl-4-hydroxynaphthalene-1,2-dione)
Hydroxyacequinocyl (CAS 57960-31-3) is a miticide with a C12 alkyl chain. Key comparisons include:
- Structural Differences: The decyl (C10) chain in the target compound vs. dodecyl (C12) in Hydroxyacequinocyl.
- Hydroxyacequinocyl’s molecular formula is C17H20O3 (MW: 342.47 g/mol), while the target compound’s shorter chain suggests a lower molecular weight (~314–318 g/mol) and improved solubility in polar solvents .
- Biological Activity: Hydroxyacequinocyl’s miticidal efficacy is attributed to its interaction with arthropod respiratory enzymes. The target compound’s shorter chain may reduce bioactivity due to altered membrane permeability.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
This compound features a naphthalene core with sulfonate and hydroxyl groups. Key contrasts include:
3-Ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione
This cyclobutene-dione derivative, while structurally distinct, shares the 1,2-dione moiety. Comparisons include:
- Spectral Properties: The dione group exhibits IR carbonyl stretches near 1700 cm⁻¹. However, the aromatic system in naphthoquinones may introduce additional absorption bands compared to cyclobutene-diones .
- Substituent Effects: Ethoxy and norcodeine groups in the cyclobutene derivative vs. alkyl/hydroxyl groups in the target compound, influencing reactivity and biological targets.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Alkyl Chain Length: Shorter chains (e.g., C10) may reduce miticidal efficacy compared to C12 derivatives like Hydroxyacequinocyl due to diminished lipid solubility .
- Functional Group Impact : Sulphonates (e.g., in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) enhance water solubility, favoring industrial over biological uses .
- Spectral Signatures: The dione moiety’s IR peaks (~1700 cm⁻¹) are consistent across derivatives, but aromatic systems in naphthoquinones introduce unique spectral features .
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